[Mpa1, D-Tyr(Et)2, D-Tic7]OT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Mpa1, D-Tyr(Et)2, D-Tic7]OT is a synthetic analogue of oxytocin, a neurohypophyseal peptide hormone. This compound is a modified version of oxytocin, incorporating specific amino acid substitutions to alter its biological activity. It is primarily used in scientific research to study the effects of oxytocin and its analogues on various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Mpa1, D-Tyr(Et)2, D-Tic7]OT involves the incorporation of deamino β-mercaptopropionic acid, D-tyrosine ethyl ester, and D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid into the oxytocin peptide sequence. The process typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions to ensure high yield and purity, and employing large-scale peptide synthesizers. Purification is typically achieved through high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
[Mpa1, D-Tyr(Et)2, D-Tic7]OT can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the peptide can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues, particularly those with reactive side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiols.
Substitution: Modified peptides with new functional groups at specific residues.
Scientific Research Applications
[Mpa1, D-Tyr(Et)2, D-Tic7]OT is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying the structure-activity relationships of oxytocin analogues.
Biology: Investigating the role of oxytocin in various physiological processes, including social behavior and reproduction.
Medicine: Exploring potential therapeutic applications for conditions such as preterm labor and social anxiety disorders.
Industry: Developing new peptide-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of [Mpa1, D-Tyr(Et)2, D-Tic7]OT involves its interaction with the oxytocin receptor, a G protein-coupled receptor (GPCR). Upon binding to the receptor, the compound can either mimic or inhibit the effects of natural oxytocin, depending on its specific modifications. The molecular targets include the oxytocin receptor and related signaling pathways, such as the Gq and Gi protein pathways .
Comparison with Similar Compounds
Similar Compounds
[Mpa1, D-Tyr(Et)2, D-Tic9]OT: Another oxytocin analogue with similar modifications.
[Mpa1, D-Tyr(Et)2, L-Tic7]OT: A variant with L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid instead of the D-isomer
Uniqueness
[Mpa1, D-Tyr(Et)2, D-Tic7]OT is unique due to its specific combination of amino acid substitutions, which confer distinct biological properties. These modifications can result in altered receptor binding affinity, agonistic or antagonistic activity, and different pharmacokinetic profiles compared to other oxytocin analogues .
Properties
Molecular Formula |
C50H71N11O12S2 |
---|---|
Molecular Weight |
1082.3 g/mol |
IUPAC Name |
(3R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C50H71N11O12S2/c1-6-28(5)43-49(71)56-33(16-17-39(51)62)45(67)57-36(23-40(52)63)46(68)59-37(26-75-74-19-18-42(65)55-35(47(69)60-43)21-29-12-14-32(15-13-29)73-7-2)50(72)61-25-31-11-9-8-10-30(31)22-38(61)48(70)58-34(20-27(3)4)44(66)54-24-41(53)64/h8-15,27-28,33-38,43H,6-7,16-26H2,1-5H3,(H2,51,62)(H2,52,63)(H2,53,64)(H,54,66)(H,55,65)(H,56,71)(H,57,67)(H,58,70)(H,59,68)(H,60,69)/t28-,33-,34-,35-,36-,37-,38+,43-/m0/s1 |
InChI Key |
XCBFBYRYXJOIRC-ABNDKVESSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4C[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.